molecular formula C19H22O6 B1264285 Sorgomol

Sorgomol

Cat. No.: B1264285
M. Wt: 346.4 g/mol
InChI Key: KYSWLLSZOWOOGF-ZMJOFITKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sorgomol is a natural product found in Sorghum bicolor with data available.

Scientific Research Applications

Germination Stimulant for Root Parasitic Plants

Sorgomol, a novel strigolactone identified in Sorghum bicolor, is a potent germination stimulant for root parasitic plants like Striga and Orobanche. It is more active on Striga compared to Orobanche and might be an immediate precursor of sorgolactone in the biosynthesis pathway of strigolactones (Xiaonan Xie et al., 2008).

Role in Strigolactone Biosynthesis

Research has identified and characterized this compound synthase in sorghum, crucial for strigolactone biosynthesis. The study reveals that this compound is a strigol-type strigolactone with a hydroxy group at C-9 of 5-deoxystrigol, playing a significant role in diverse strigolactone structures (T. Wakabayashi et al., 2021).

Bioconversion in Sorghum Cultivar

Investigation into the bioconversion of 5-deoxystrigol to this compound in the sorghum cultivar Sorghum bicolor (L.) Moench has provided insights into the biogenetic scheme for strigolactone formation. This conversion, involving hydroxylation at C-9 of 5-deoxystrigol to generate this compound, highlights its role in the plant's metabolic processes (Noriko Motonami et al., 2013).

Phytotoxicity and Allelopathic Properties

Studies have shown that this compound exhibits phytotoxic properties, contributing significantly to the allelopathy of Sorghum bicolor. It inhibits the growth of various weed species, suggesting its potential as a natural herbicide for weed management (F. Einhellig & I. F. Souza, 2005).

Inhibition of Photosynthesis

Research indicates that this compound can inhibit photosynthesis, which partly explains the growth reduction caused by this compound. It acts as an inhibitor of oxygen evolution in leaf disk assays, demonstrating its impact on plant physiology and potential agricultural applications (F. Einhellig et al., 1993).

Inhibition of Mitochondrial Functions

This compound has been found to interfere with mitochondrial functions, inhibiting state 3 and state 4 respiration rates in both soybean and corn. This disruption of mitochondrial function may be a mechanism behind the growth inhibition caused by this compound, further elucidating its role in plant biochemistry and allelopathy (J. A. Rasmussen et al., 1992).

Modulation of Sorgoleone Levels

Factors affecting sorgoleone levels in Sorghum bicolor have been explored. The production of this allelochemical is linked to root growth and environmental factors, such as temperature and light, indicating its potential utility in integrated pest management strategies (F. Dayan, 2006).

Properties

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

(3E,3aR,8R,8bS)-8-(hydroxymethyl)-8-methyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one

InChI

InChI=1S/C19H22O6/c1-10-6-14(24-17(10)21)23-8-13-12-7-11-4-3-5-19(2,9-20)15(11)16(12)25-18(13)22/h6,8,12,14,16,20H,3-5,7,9H2,1-2H3/b13-8+/t12-,14-,16+,19+/m1/s1

InChI Key

KYSWLLSZOWOOGF-ZMJOFITKSA-N

Isomeric SMILES

CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3CC4=C([C@H]3OC2=O)[C@](CCC4)(C)CO

Canonical SMILES

CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)CO

Synonyms

sorgomol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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